molecular formula C9H9BrN2 B1438498 7-Bromo-2,3-dimethyl-2H-indazole CAS No. 845751-62-4

7-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1438498
CAS No.: 845751-62-4
M. Wt: 225.08 g/mol
InChI Key: BEMHWUFIOBSKJT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine at the 7th position and methyl groups at the 2nd and 3rd positions of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Biochemical Analysis

Biochemical Properties

7-Bromo-2,3-dimethyl-2H-indazole plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . This interaction can modulate various cellular processes, including cell growth and survival. Additionally, this compound may interact with other proteins involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains relatively stable under standard laboratory conditions . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux of this compound can influence its overall efficacy and toxicity, making it crucial to understand its metabolic pathways for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester this compound, affecting its bioavailability and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dimethyl-2H-indazole typically involves the bromination of 2,3-dimethylindazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper or palladium may be used to facilitate the bromination reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Indazole oxides or quinones.

    Reduction Products: Dehalogenated indazoles.

Scientific Research Applications

7-Bromo-2,3-dimethyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2,3-dimethyl-2H-indazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. The presence of bromine enhances its potential as a halogen bond donor, contributing to its binding affinity in biological systems .

Properties

IUPAC Name

7-bromo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-4-3-5-8(10)9(7)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMHWUFIOBSKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-2-methyl-2H-indazole (5.49 g, 26.0 mmol) in 100 mL of THF at −78° C. was added a 2.0 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (19.5 mL, 39.0 mmol). The resulting dark orange solution was stirred at 0-5° C. for 15 m, then rechilled at −78° C. for 15 m. Iodomethane (2.5 mL, 40 mmol) was added, and the orange solution allowed to slowly warm to RT over 17 h period with stirring. Water (100 mL) was added, and the mixture was extracted with 100 mL of ether. The organic layer was washed with 200 mL of a saturated aqueous NaCl solution, dried over MgSO4, filtered, and concentrated to an orange solid. Column chromatography (0→50% EtOAc/hexanes) afforded 7-bromo-2,3-dimethyl-2H-indazole (8: R=R″=Me; 5.28 g, 90%) of as a yellow-stained white solid that was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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